Kinase Inhibitory Potency: M6 Exhibits >50-Fold Lower Activity Compared to Dasatinib and M4
Dasatinib metabolite M6 is among the least potent of the primary dasatinib metabolites, with an IC50 >50-fold higher (i.e., lower potency) than the parent drug dasatinib in cell-based kinase inhibition assays [1]. In contrast, metabolite M4 is approximately equipotent to dasatinib, while M5 and M20 are 10-20-fold less potent [1].
| Evidence Dimension | Kinase inhibitory potency |
|---|---|
| Target Compound Data | >50-fold less potent than dasatinib |
| Comparator Or Baseline | Dasatinib (IC50: 0.7 nM in K562 cells; 2.7 nM in mSRC-A4 cells); M4 (approximately equipotent to dasatinib); M5/M20 (10-20-fold less potent) |
| Quantified Difference | M6 is >50-fold less potent than dasatinib; M4 is equipotent; M5/M20 are 10-20-fold less potent |
| Conditions | Cell-based assays using K562 (Bcr-Abl driven) and mSRC-A4 (Src driven) cell lines |
Why This Matters
This confirms M6's negligible contribution to in vivo pharmacodynamics, validating its use as an analytical marker for oxidative metabolism and clearance rather than for assessing therapeutic activity.
- [1] Reitberg, D. P. (2008). Figure 2/Table 3: Metabolite potency comparison. In Christopher et al., Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. View Source
